Cas no 2569212-53-7 (6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride)
![6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride structure](https://ja.kuujia.com/scimg/cas/2569212-53-7x500.png)
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
-
- インチ: 1S/C8H6Cl2N2O2S/c1-12-4-6(15(10,13)14)5-2-3-7(9)11-8(5)12/h2-4H,1H3
- InChIKey: LDJZVTJYMVZFCF-UHFFFAOYSA-N
- SMILES: C12N(C)C=C(S(Cl)(=O)=O)C1=CC=C(Cl)N=2
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37156045-0.25g |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
2569212-53-7 | 0.25g |
$999.0 | 2023-07-10 | ||
Enamine | EN300-37156045-0.1g |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
2569212-53-7 | 0.1g |
$956.0 | 2023-07-10 | ||
Enamine | EN300-37156045-1.0g |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
2569212-53-7 | 1.0g |
$1086.0 | 2023-07-10 | ||
Enamine | EN300-37156045-2.5g |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
2569212-53-7 | 2.5g |
$2127.0 | 2023-07-10 | ||
Enamine | EN300-37156045-0.05g |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
2569212-53-7 | 0.05g |
$912.0 | 2023-07-10 | ||
Enamine | EN300-37156045-0.5g |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
2569212-53-7 | 0.5g |
$1043.0 | 2023-07-10 | ||
Enamine | EN300-37156045-5.0g |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
2569212-53-7 | 5.0g |
$3147.0 | 2023-07-10 | ||
Enamine | EN300-37156045-10.0g |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
2569212-53-7 | 10.0g |
$4667.0 | 2023-07-10 |
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chlorideに関する追加情報
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl Chloride: A Comprehensive Overview
The compound 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS No. 2569212-53-7) is a highly specialized chemical entity with significant potential in various fields of scientific research and industrial applications. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatility in organic synthesis. The structure of this molecule combines a pyrrolopyridine scaffold with a sulfonyl chloride group, making it a unique building block for the development of advanced materials and pharmaceutical agents.
Recent studies have highlighted the importance of pyrrolopyridine derivatives in drug discovery, particularly in the design of kinase inhibitors and other bioactive molecules. The presence of the sulfonyl chloride group in 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride introduces additional functional diversity, enabling it to participate in a wide range of chemical reactions. These include nucleophilic substitutions, which are pivotal in the construction of complex molecular architectures.
One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of sulfonamides. Sulfonamides are extensively used in pharmaceuticals due to their stability and ability to modulate biological activity. The integration of the pyrrolopyridine moiety into such frameworks could lead to novel therapeutic agents with enhanced pharmacokinetic properties.
In addition to its role in drug development, 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride has garnered attention for its potential in materials science. The pyrrolopyridine core is known for its aromaticity and conjugation, which are desirable properties for applications in optoelectronics and advanced materials. Researchers have explored its use as a precursor for constructing functional polymers and organic semiconductors.
The synthesis of this compound involves a series of carefully optimized steps, including chlorination and sulfonation reactions. These processes require precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods have further streamlined the production of such compounds, making them more accessible for large-scale applications.
From an environmental standpoint, the development of efficient synthetic routes for 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is crucial to minimize waste and reduce ecological impact. Green chemistry principles have been increasingly integrated into its production methodologies, aligning with global sustainability goals.
In conclusion, 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure and functional groups make it a valuable asset in both academic research and industrial innovation. As scientific understanding continues to evolve, this compound is poised to play an even greater role in shaping the future of chemistry and related disciplines.
2569212-53-7 (6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride) Related Products
- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)
- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)
- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)
- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)
- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 847399-34-2(6-4-(furan-2-carbonyl)piperazin-1-yl-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)




